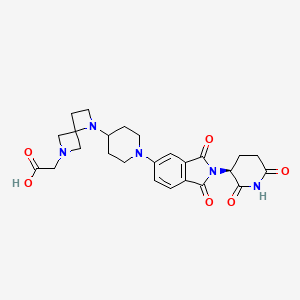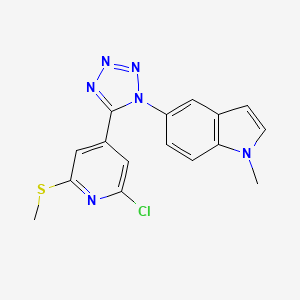
Alogliptin-13C,d3 (benzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alogliptin-13C,d3 (benzoate) is a labeled compound used primarily in scientific research. It is a derivative of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus. The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alogliptin-13C,d3 (benzoate) involves the incorporation of carbon-13 and deuterium into the alogliptin molecule. The process typically starts with the synthesis of the labeled intermediates, followed by their incorporation into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Alogliptin-13C,d3 (benzoate) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
化学反应分析
Types of Reactions
Alogliptin-13C,d3 (benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified alogliptin derivatives .
科学研究应用
Alogliptin-13C,d3 (benzoate) has several scientific research applications:
Chemistry: Used in analytical studies to trace the metabolic pathways of alogliptin.
Biology: Employed in studies to understand the biological effects and interactions of alogliptin.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of alogliptin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
Alogliptin-13C,d3 (benzoate) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .
相似化合物的比较
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile
Uniqueness
Alogliptin-13C,d3 (benzoate) is unique due to its isotopic labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of carbon-13 and deuterium allows for precise tracing and analysis in various scientific applications .
属性
分子式 |
C25H27N5O4 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile;benzoic acid |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1/i1+1D3; |
InChI 键 |
KEJICOXJTRHYAK-NPAXVIRRSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O |
规范 SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



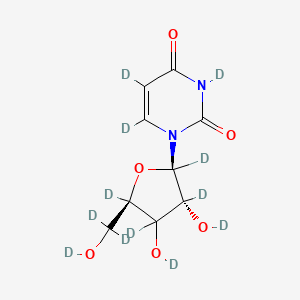
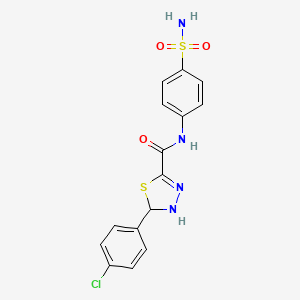
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

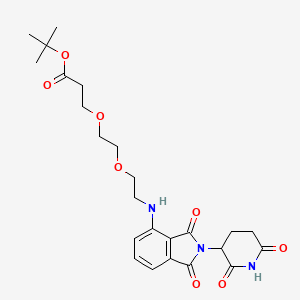
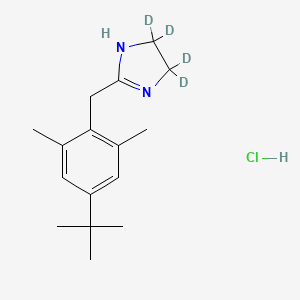
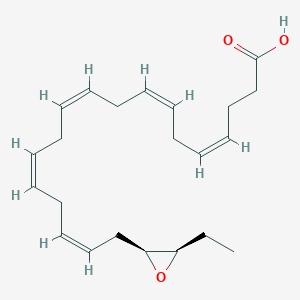
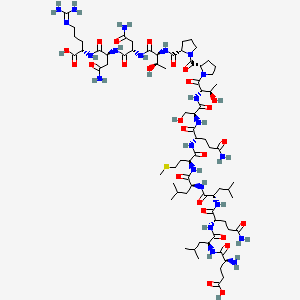
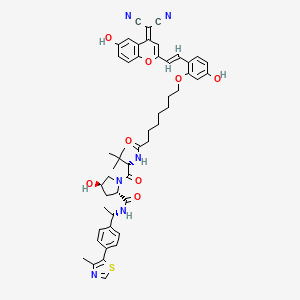
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)

